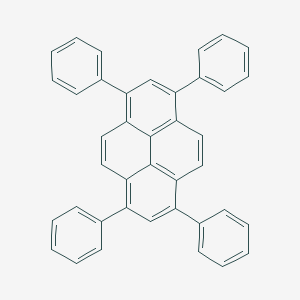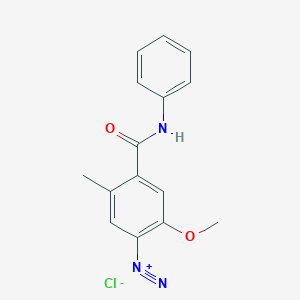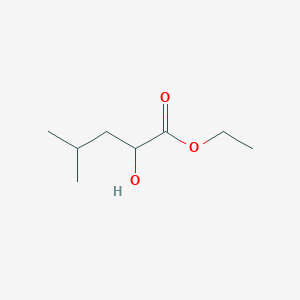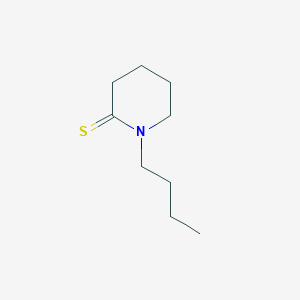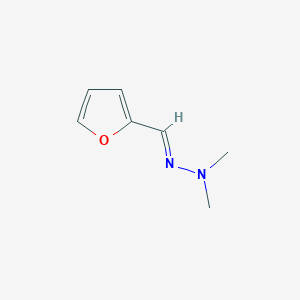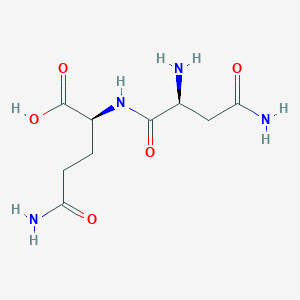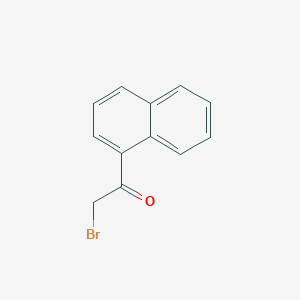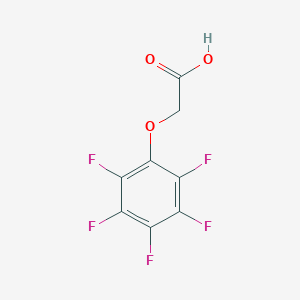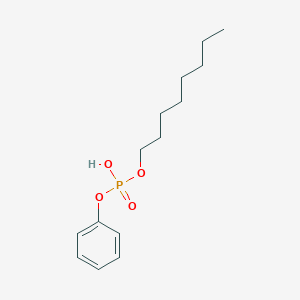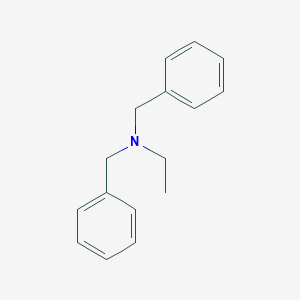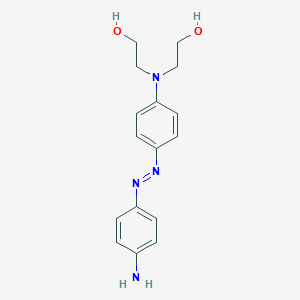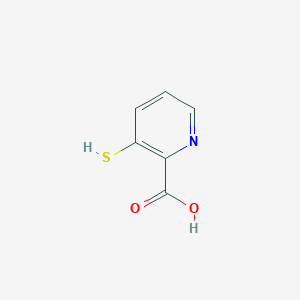
3-Mercaptopicolinic acid
概要
説明
Synthesis Analysis
The synthesis of 3-MPA and its derivatives has been explored to enhance its hypoglycemic activity and to understand its structural properties. Blank et al. (1977) synthesized 4-substituted 3-mercaptopicolinic acids to find compounds with greater potency than 3-MPA, although none showed hypoglycemic activity in their test system after oral dosing (Blank et al., 1977).
Molecular Structure Analysis
The molecular structure of 3-MPA involves a pyridine ring substituted with a mercapto group (SH) and a carboxylic acid group, which are crucial for its biological activity. This structure is pivotal in its mechanism of action as it allows 3-MPA to inhibit key enzymes in gluconeogenesis by mimicking their natural substrates or inhibitors.
Chemical Reactions and Properties
3-MPA undergoes various chemical reactions due to its functional groups. It can form derivatives through substitutions at the mercapto and carboxylic acid groups, affecting its biological activity and solubility. The compound's reactivity has been utilized to synthesize analogs and derivatives for biochemical and pharmacological studies.
Physical Properties Analysis
The physical properties of 3-MPA, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are important for its application in experimental studies, particularly in determining the conditions under which 3-MPA can be used effectively as an inhibitor of gluconeogenesis.
Chemical Properties Analysis
3-MPA's chemical properties, including its acidity, reactivity with metals, and potential to form complexes, are essential for its biological function. Studies have shown that 3-MPA inhibits PEPCK, a crucial enzyme in gluconeogenesis, by interfering with the enzyme's metal ion cofactors, illustrating the importance of its chemical properties in its mechanism of action (Jomain-Baum et al., 1976).
科学的研究の応用
Inhibition of Gluconeogenesis : 3-Mercaptopicolinic acid inhibits gluconeogenesis from certain substrates such as lactate and alanine in rat liver, suggesting its role in studying metabolic regulation involving gluconeogenesis and anaplerotic mechanisms (Goodman, 1975).
Hypoglycemic Activity : Various derivatives of 3-mercaptopicolinic acid have been studied for their hypoglycemic activity, although not all have shown significant effects in this area (Blank et al., 1977).
Role in Photosynthesis : It specifically inhibits phosphoenolpyruvate carboxykinase in C4 plants, affecting the carbon fixation process in photosynthesis (Ray & Black, 1976).
Effect on Phosphoenolpyruvate Carboxykinase (GTP) : In vivo and in vitro studies have demonstrated the inhibition of phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid in various tissues (Kostos et al., 1975).
Analogues and Derivatives Study : Research has been conducted on various analogues and derivatives of 3-mercaptopicolinic acid to evaluate their biological activities, such as hypoglycemic effects (Blank et al., 1977).
Interaction with Enzymes : It is known to interact with enzymes such as phosphoenolpyruvate carboxykinase, affecting their activity (MacDonald, 1979).
Study of Gluconeogenesis Inhibition : Its role in inhibiting gluconeogenesis in various organisms has been a key area of study (Ditullio et al., 1974).
Investigation in Muscle Alanine Synthesis : 3-Mercaptopicolinic acid has been used to study its effect on muscle alanine synthesis, revealing multiple effects on intermediary metabolism (Palmer et al., 1984).
Gluconeogenesis Control in Plants : It has been used to study the control of gluconeogenesis by phosphoenolpyruvate carboxykinase in plant cotyledons (Trevanion et al., 1995).
Antiparasitic Properties : 3-Mercaptopicolinic acid has been studied for its inhibition of enzymes in parasites like Trypanosoma cruzi, indicating its potential in antiparasitic therapy (Urbina et al., 1990).
Influence on Metabolic Processes in Animals : Its effect on metabolic processes in various animals, including fishes and rats, has been a subject of research, demonstrating its broad biological implications (Murat et al., 1978).
Study in Cancer Therapy : Research has explored its use in combination with other agents for potential antineoplastic therapy (Fearon et al., 1987).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-sulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDNIOIEFZULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163330 | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptopicolinic acid | |
CAS RN |
14623-54-2 | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14623-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxylic acid, 3-mercapto | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XW1R5R974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



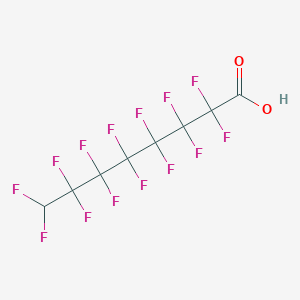
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
